Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global health. A primary mechanism of resistance is the production of β-lactamase enzymes, which inactivate a broad range of β-lactam antibiotics. Funobactam (formerly XNW4107) is a novel, investigational β-lactamase inhibitor developed to counteract this resistance. This technical guide provides an in-depth analysis of the chemical novelty of Funobactam's scaffold, its mechanism of action, and its potential to restore the efficacy of β-lactam antibiotics against challenging pathogens. Funobactam is currently in Phase 3 clinical trials for complicated urinary tract infections and hospital-acquired/ventilator-associated bacterial pneumonia.[1]
The Chemical Scaffold: A Diazabicyclooctane Core
Funobactam is a non-β-lactam β-lactamase inhibitor belonging to the diazabicyclooctane (DBO) class.[2][3] Its chemical structure, (1R,4S,5R)-4-{5-[(4S)-2-amino-4,5-dihydro-1H-imidazol-4-yl]-1,3,4-oxadiazol-2-yl}-6-oxo-5,7-diazaspiro[bicyclo[3.2.1]octane-2,1'-cyclopropan]-7-yl hydrogen sulfate, is characterized by a rigid bicyclic core. This scaffold is distinct from traditional β-lactam-based inhibitors like clavulanic acid, sulbactam, and tazobactam.
The novelty of Funobactam's scaffold lies in the specific substitutions on the DBO core, which are designed to enhance its binding affinity and inhibitory spectrum against a wide range of β-lactamases.
Structural Comparison with other β-Lactamase Inhibitors
| Inhibitor Class | Core Structure | Mechanism of Action | Key Advantages | Key Limitations |
| Clavams (e.g., Clavulanic Acid) | Oxapenam | Irreversible, "suicide" inhibitor | Effective against many Class A β-lactamases | Ineffective against Class B, C, and many Class D enzymes |
| Sulfones (e.g., Sulbactam, Tazobactam) | Penam sulfone | Irreversible, "suicide" inhibitor | Broadly active against Class A enzymes | Limited activity against Class C and D enzymes; no activity against Class B |
| Diazabicyclooctanes (e.g., Avibactam, Relebactam, Funobactam) | Diazabicyclooctane | Reversible, covalent inhibition | Broad-spectrum inhibition of Class A, C, and some Class D enzymes | Ineffective against metallo-β-lactamases (Class B) |
| Boronates (e.g., Vaborbactam) | Cyclic boronic acid | Reversible, forms a stable adduct with the active site serine | Potent inhibitor of Class A carbapenemases (e.g., KPC) | Limited activity against Class D and no activity against Class B enzymes |
Mechanism of Action: Covalent and Reversible Inhibition
Funobactam's mechanism of action is characteristic of the DBO class. It acts as a potent inhibitor of Ambler Class A, C, and D serine-β-lactamases. The core of its inhibitory action is the formation of a reversible, covalent acyl-enzyme intermediate with the serine residue in the active site of the β-lactamase.
The process can be broken down into the following steps:
-
Binding: Funobactam enters the active site of the β-lactamase.
-
Acylation: The catalytic serine residue attacks the carbonyl group of the DBO core, leading to the opening of the bicyclic ring and the formation of a stable acyl-enzyme complex.
-
Inhibition: This covalent complex is highly stable, effectively sequestering the enzyme and preventing it from hydrolyzing β-lactam antibiotics.
-
Reversibility: Unlike "suicide" inhibitors, the hydrolysis of the acyl-enzyme intermediate is slow but possible, leading to the regeneration of the active enzyme. However, the off-rate is sufficiently slow to allow the partner β-lactam to exert its antibacterial effect.
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subgraph "cluster_Inhibitor" {
label="Funobactam";
bgcolor="#FFFFFF";
"Funobactam" [label="Funobactam", fillcolor="#EA4335", fontcolor="#FFFFFF"];
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subgraph "cluster_Antibiotic" {
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"Antibiotic" [label="β-Lactam\nAntibiotic", fillcolor="#34A853", fontcolor="#FFFFFF"];
}
"Funobactam" -> "Serine" [label="1. Binding & Acylation"];
"Serine" -> "Acyl_Enzyme" [label="Forms Covalent Bond"];
"Acyl_Enzyme" [label="Stable Acyl-Enzyme\nIntermediate (Inhibited)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
"Acyl_Enzyme" -> "Serine" [label="3. Slow Reversible\nHydrolysis", style=dashed];
"Antibiotic" -> "Serine" [label="2. Blocked Hydrolysis", style=dotted, color="#EA4335"];
"Acyl_Enzyme" -> "Result" [style=invis];
"Result" [label="Protection of\nβ-Lactam Antibiotic", shape=plaintext, fontcolor="#202124"];
}
caption: "Funobactam's inhibitory pathway."
In Vitro and In Vivo Efficacy
Funobactam itself possesses no intrinsic antibacterial activity. Its utility lies in its combination with a β-lactam antibiotic, most notably imipenem. The combination of imipenem/funobactam has demonstrated potent activity against a wide range of MDR Gram-negative bacteria.
In Vitro Susceptibility Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of imipenem alone and in combination with a fixed concentration of funobactam against various resistant bacterial isolates.
| Organism | Isolate ID | β-Lactamase(s) Produced | Imipenem MIC (µg/mL) | Imipenem/Funobactam (8 µg/mL) MIC (µg/mL) |
| Acinetobacter baumannii | ACB 160 | ADC-25, OXA-23, OXA-223 | >64 | 1 |
| Acinetobacter baumannii | ACB 193 | ADC-25, OXA-23, OXA-82 | >64 | 4 |
| Acinetobacter baumannii | ACB 246 | ADC-33, OXA-23, OXA-82 | 64 | 8 |
| Pseudomonas aeruginosa | PSA 1862 | KPC-2, PDC-42 | 64 | 1 |
| Pseudomonas aeruginosa | PSA 1869 | GES-20 | 16 | 8 |
| Klebsiella pneumoniae | KP 651 | KPC-3 | 16 | 1 |
| Klebsiella pneumoniae | KP 741 | SHV-11, CTX-M-55, OXA-48 | >32 | 0.5 |
Data adapted from Fratoni et al., J Antimicrob Chemother, 2023.[3]
In Vivo Efficacy: Neutropenic Murine Thigh Infection Model
The combination of imipenem/funobactam has shown significant efficacy in a neutropenic murine thigh infection model against serine carbapenemase-producing Gram-negative bacteria.[2][3] In this model, the combination therapy resulted in a significant reduction in bacterial burden compared to imipenem alone.
| Organism | Change in log10 CFU/thigh (24h) - Imipenem HSR alone | Change in log10 CFU/thigh (24h) - Imipenem/Funobactam HSR |
| A. baumannii (n=7 isolates) | Growth | >1-log kill in 6/7 isolates |
| P. aeruginosa (n=4 isolates) | Growth | >1-log kill in 4/4 isolates |
| K. pneumoniae (n=4 isolates) | Growth | Stasis in 4/4 isolates |
HSR: Human-Simulated Regimen. Data adapted from Fratoni et al., J Antimicrob Chemother, 2023.[2][3]
Experimental Protocols
MIC Determination by Broth Microdilution
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of imipenem/funobactam.
dot
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"Prepare_Inoculum" [label="1. Prepare Bacterial Inoculum\n(0.5 McFarland Standard)"];
"Prepare_Plates" [label="2. Prepare Microtiter Plates\nwith Serial Dilutions of\nImipenem +/- Funobactam"];
"Inoculate" [label="3. Inoculate Plates with\nBacterial Suspension"];
"Incubate" [label="4. Incubate at 35-37°C\nfor 16-20 hours"];
"Read_Results" [label="5. Read MIC as the Lowest\nConcentration with No\nVisible Growth"];
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"Start" -> "Prepare_Inoculum";
"Prepare_Inoculum" -> "Prepare_Plates";
"Prepare_Plates" -> "Inoculate";
"Inoculate" -> "Incubate";
"Incubate" -> "Read_Results";
"Read_Results" -> "End";
}
caption: "Workflow for MIC determination."
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of imipenem and funobactam in an appropriate solvent. For combination testing, prepare serial twofold dilutions of imipenem in cation-adjusted Mueller-Hinton broth (CAMHB) containing a fixed concentration of funobactam (e.g., 8 µg/mL).
-
Inoculum Preparation: From a fresh (18-24 hour) culture on non-selective agar, suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Inoculation: Within 15 minutes of standardization, dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Incubation: Cover the plates and incubate at 35 ± 2°C in ambient air for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Neutropenic Murine Thigh Infection Model
This in vivo model is crucial for evaluating the efficacy of new antimicrobial agents.
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"Neutropenia" [label="1. Induce Neutropenia in Mice\n(e.g., with Cyclophosphamide)"];
"Infection" [label="2. Intramuscular Inoculation\nof Bacterial Suspension\ninto the Thigh"];
"Treatment" [label="3. Administer Antimicrobial Agents\n(e.g., Imipenem/Funobactam)\nat Specified Dosing Regimens"];
"Euthanasia" [label="4. Euthanize Mice at Pre-determined\nTime Points (e.g., 24 hours)"];
"Harvest_Thighs" [label="5. Harvest and Homogenize\nThigh Tissue"];
"Quantify_Bacteria" [label="6. Perform Serial Dilutions and\nPlate for Bacterial Enumeration (CFU/thigh)"];
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"Start" -> "Neutropenia";
"Neutropenia" -> "Infection";
"Infection" -> "Treatment";
"Treatment" -> "Euthanasia";
"Euthanasia" -> "Harvest_Thighs";
"Harvest_Thighs" -> "Quantify_Bacteria";
"Quantify_Bacteria" -> "End";
}
caption: "Murine thigh infection model workflow."
-
Animal Model: Specific-pathogen-free female ICR mice are typically used.
-
Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection).[2]
-
Infection: Mice are anesthetized and inoculated intramuscularly in the thigh with a bacterial suspension (e.g., 0.1 mL of ~10^6 - 10^7 CFU/mL).[2]
-
Treatment: Treatment with the antimicrobial agent(s) is initiated at a specified time post-infection (e.g., 2 hours). Human-simulated dosing regimens are often used to mimic the pharmacokinetic profiles observed in humans.
-
Efficacy Endpoint: At a predetermined time (e.g., 24 hours) after the initiation of therapy, mice are euthanized. The thighs are harvested, homogenized, and serially diluted for quantitative culture to determine the bacterial burden (CFU/thigh). The change in bacterial density from the start of therapy is the primary efficacy endpoint.
Chemical Synthesis Pathway
While the precise, proprietary synthesis of Funobactam is not publicly detailed, a representative synthesis of a diazabicyclooctane core, similar to that found in other DBO inhibitors, can be illustrated. The synthesis typically involves the construction of the bicyclic ring system followed by the addition of the side chains.
dot
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"Starting_Material" [label="{Starting Material A | (e.g., protected piperidine derivative)}"];
"Intermediate_1" [label="{Intermediate B | (Cyclization)}"];
"Intermediate_2" [label="{Intermediate C | (Functional Group Interconversion)}"];
"DBO_Core" [label="{Diazabicyclooctane Core}"];
"Side_Chain_Addition" [label="{Side Chain Precursor}"];
"Final_Product" [label="{Final DBO Inhibitor}"];
"Starting_Material" -> "Intermediate_1" [label="[2]"];
"Intermediate_1" -> "Intermediate_2" [label="[3]"];
"Intermediate_2" -> "DBO_Core" [label="[4]"];
"DBO_Core" -> "Final_Product" [label="[5] Coupling"];
"Side_Chain_Addition" -> "Final_Product";
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caption: "A generalized DBO synthesis pathway."
This generalized scheme highlights the key transformations involved in constructing the DBO scaffold and attaching the requisite side chains that confer its specific inhibitory properties.
Conclusion
Funobactam represents a significant advancement in the development of β-lactamase inhibitors. Its novel diazabicyclooctane scaffold provides a stable and effective platform for the broad-spectrum inhibition of clinically relevant Ambler Class A, C, and D β-lactamases. The potent in vitro and in vivo activity of the imipenem/funobactam combination against MDR Gram-negative pathogens underscores its potential as a valuable therapeutic option in the fight against antimicrobial resistance. Further clinical evaluation will be critical in defining its role in the management of serious bacterial infections.
References